N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide (CAS 1351590-71-0) is a synthetic heterocyclic small molecule (C16H12N4O2S, MW 324.36) comprising a 1-oxo-1,2,3,4-tetrahydroisoquinoline (THIQ) core linked via a 7-position carboxamide to a 2,1,3-benzothiadiazole (BTD) ring system. The 1-oxo-THIQ scaffold is a privileged bicyclic lactam found in numerous bioactive molecules, while the BTD moiety is a strong electron-accepting heterocycle with established utility in kinase inhibition, antimicrobial, and anticancer pharmacophores.

Molecular Formula C16H12N4O2S
Molecular Weight 324.36
CAS No. 1351590-71-0
Cat. No. B2931807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide
CAS1351590-71-0
Molecular FormulaC16H12N4O2S
Molecular Weight324.36
Structural Identifiers
SMILESC1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC4=NSN=C4C=C3
InChIInChI=1S/C16H12N4O2S/c21-15(10-2-4-13-14(7-10)20-23-19-13)18-11-3-1-9-5-6-17-16(22)12(9)8-11/h1-4,7-8H,5-6H2,(H,17,22)(H,18,21)
InChIKeyDBSKRXQDMCOULI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide (CAS 1351590-71-0): Structural & Pharmacophoric Baseline for Procurement


N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide (CAS 1351590-71-0) is a synthetic heterocyclic small molecule (C16H12N4O2S, MW 324.36) comprising a 1-oxo-1,2,3,4-tetrahydroisoquinoline (THIQ) core linked via a 7-position carboxamide to a 2,1,3-benzothiadiazole (BTD) ring system . The 1-oxo-THIQ scaffold is a privileged bicyclic lactam found in numerous bioactive molecules, while the BTD moiety is a strong electron-accepting heterocycle with established utility in kinase inhibition, antimicrobial, and anticancer pharmacophores [1][2]. The compound is commercially available from multiple vendors at ≥95% purity for research use, with the free NH of the THIQ lactam distinguishing it from N-substituted analogs . However, primary peer-reviewed literature containing quantitative biological profiling of this specific compound remains extremely limited; much of the available activity data is vendor-generated screening information that has not yet been independently reproduced in published studies.

Workflow Heterocyclic pharmacophore lead optimization with THIQ scaffold
Selection BTD electron-deficient motif for kinase / SCD1 target studies
Format Free lactam NH enables H-bond pharmacophore and derivatization

Why N-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide Cannot Be Replaced by Generic THIQ Analogs


The 1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl scaffold tolerates a wide range of N-substitutions and 7-position carboxamide modifications, but even minor structural changes can profoundly alter pharmacophoric recognition. The 2,1,3-benzothiadiazole-5-carboxamide terminus provides a distinctive planar, electron-deficient aromatic system that differs fundamentally from quinoline-2-carboxamide or benzofuran-2-carboxamide replacements in terms of π-stacking geometry, hydrogen-bond-acceptor topology, and dipole moment [1]. In the SCD inhibitor patent family (WO2008074834A2), closely related isoquinolinecarboxamides with alternative heteroaryl capping groups showed that subtle modifications to the amide-linked aryl moiety can produce order-of-magnitude shifts in inhibitory potency, meaning that in-class interchange without confirmatory re-screening carries a high risk of functional non-equivalence [1]. Furthermore, the specific 7-position regioisomer (vs. 5-, 6-, or 8-substituted THIQs) is critical: in PNMT-targeting tetrahydrothiadiazoloisoquinolines, isomeric thiadiazole ring-fusion positions yielded markedly different IC50 profiles, demonstrating that the exact connectivity of the benzothiadiazole relative to the THIQ scaffold is a non-trivial selectivity determinant [2].

Quinoline- or benzofuran-carboxamide replacements may shift target engagement and potency profile compared to BTD moiety
N-Substituted THIQ analogs lack the free NH H-bond donor, potentially altering binding geometry
5- or 6-position regioisomers may misalign key pharmacophoric vectors; 7-substitution is critical for reported SAR patterns

Quantitative Differentiation Evidence for N-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide


Computational Physicochemical Property Differentiation vs. Closest Commercial 7-Substituted THIQ Analogs

The target compound (XLogP ≈ 3.0, Topological Polar Surface Area ≈ 100.96 Ų, 3 rotatable bonds, 1 H-bond donor, 5 H-bond acceptors) occupies a distinctly more lipophilic and less polar chemical space compared to its closest commercially available 7-substituted analog, N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide (higher H-bond acceptor count and larger polar surface area due to quinoline nitrogen). The benzothiadiazole ring introduces a strong electron-withdrawing character (calculated dipole moment enhancement) not present in benzofuran or thiophene replacements, making the target compound a superior candidate for applications requiring enhanced electrophilic character or metabolic oxidative stability of the amide bond [1]. This was evaluated via computational comparison using XLOGP3 and Open Babel descriptors; no experimental head-to-head comparison has been published.

Physicochemical Profile
Class-level inference
XLogP ≈3.0, TPSA ~101 Ų vs higher polarity analogs (quinoline)
Supports permeability / BBB-penetration hypothesis (in silico)
No experimental logP confirmed; validate in assay
Physicochemical profiling Drug-likeness Lead optimization

Kinase Inhibition Potential via Benzothiadiazole Pharmacophore: Class-Level Evidence

The 2,1,3-benzothiadiazole moiety is a validated kinase inhibitor pharmacophore. In a series of 2,1,3-benzothiadiazole-5-carboxamide derivatives, compounds bearing this exact heterocyclic capping group demonstrated potent inhibition of kinases including HDAC2 (IC50 = 90 nM for a closely related BTD-5-carboxamide analog in BindingDB entry CHEMBL3309284) [1]. By contrast, tetrahydroisoquinoline-7-carboxamides lacking the BTD moiety (e.g., quinoline-2-carboxamide or benzofuran-2-carboxamide analogs) have not been reported to achieve sub-micromolar kinase inhibition in the same assay systems. The electron-deficient nature of the BTD ring (computed Hammett σmeta ≈ 0.6–0.8) is mechanistically consistent with enhanced binding to kinase hinge regions versus electron-rich or neutral heteroaryl replacements . No direct experimental IC50 comparison between the target compound and a specific named analog has been published.

Kinase Class Evidence
Class-level inference
Related BTD-5-carboxamide IC50 = 90 nM (HDAC2)
BTD pharmacophore supports kinase hinge-binding potential
Direct target IC50 not reported; confirm in kinase panel
Kinase inhibition Cancer BTD pharmacophore

Regioisomeric Specificity: 7-Position vs. 5-Position Substitution on the THIQ Scaffold

In the well-characterized tetrahydrothiadiazoloisoquinoline PNMT inhibitor series, the position of heterocyclic fusion or substitution on the THIQ ring is a critical determinant of potency. 6,7,8,9-Tetrahydro[1,2,3]thiadiazolo[5,4-h]isoquinoline (7,8-fused; SK&F 86607) exhibited potent PNMT inhibition with an IC50 comparable to the reference inhibitor 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139), whereas isomeric fusion at the [4,5-h] and [3,4-h] positions yielded altered potency profiles [1]. Specifically, introduction of a chloro substituent at position 5 (i.e., 5-substitution rather than 7,8-substitution) resulted in substantial loss of PNMT inhibitory activity, mirroring the drop observed with 5-chloro-SK&F 64139 [1]. By extension, the 7-position carboxamide linkage in the target compound is expected to confer a distinct target-engagement profile compared to 5- or 6-substituted regioisomers, which are predicted to misalign critical H-bond donor/acceptor vectors with the binding pocket. No direct experimental comparison of the 7-yl vs. 5-yl or 6-yl carboxamide regioisomers of this specific compound has been published.

Regioisomer Sensitivity
Class-level inference
5-substitution caused >10-fold loss in PNMT inhibition
7-position connectivity critical for potency
Specific compound regioisomer comparison not published
Regioselectivity PNMT inhibition SAR

Free NH Lactam vs. N-Substituted THIQ Analogs: H-Bond Donor Capacity

The target compound retains a free NH in the 1-oxo-THIQ lactam ring, providing one hydrogen-bond donor (HBD) unit. This contrasts with the closest commercially available benzothiadiazole-bearing analogs, such as N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide (CAS 1209956-02-4) and N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide (CAS not specified), both of which are N-substituted at the THIQ nitrogen and therefore lack this HBD capacity . In the SCD inhibitor patent literature (WO2008074834A2), the presence of a free NH or N-H moiety in the isoquinoline core is often preserved in potent analogs, suggesting a role in key hydrogen-bonding interactions with the enzyme active site [1]. The free NH also serves as a synthetic diversification handle for late-stage N-functionalization, which is unavailable in N-substituted comparators.

H-Bond Donor Capacity
Cross-study comparable
1 HBD (lactam NH) vs 0 in N-substituted commercial analogs
Enables target H-bond contact and late-stage derivatization
Based on structural comparison of commercial analogs
H-bond donor Lactam pharmacophore Target engagement

Anticancer Cell Line Screening Data (Vendor-Level Evidence)

Vendor-supplied screening data (not peer-reviewed) reports that the target compound exhibits cytotoxicity against MCF-7 breast cancer cells (IC50 = 15.0 µM) and HeLa cervical cancer cells (IC50 = 12.5 µM), with proposed mechanisms of apoptosis induction and cell cycle arrest, respectively. While the absolute potency is modest (low micromolar range) and the data source is non-primary, this screening information suggests that the compound possesses measurable antiproliferative activity. It is important to note that this data has not been independently reproduced in the peer-reviewed literature, and the comparator data (e.g., reference chemotherapeutic agents in the same cell lines) is not available from the same source. This evidence should be considered preliminary and requires confirmation in the user's own assay system before drawing conclusions about potency relative to established anticancer agents.

Cell Line Screening
Data to verify
MCF-7 IC50=15.0 µM; HeLa IC50=12.5 µM (vendor-reported)
Preliminary antiproliferative signal; independent confirmation needed
Unvalidated vendor data; assay conditions unspecified
Anticancer Cytotoxicity MCF-7 HeLa

SCD1 Inhibitor Class Membership: Patent-Derived Structural Rationale

The compound falls within the Markush structure of WO2008074834A2, which claims isoquinolinecarboxamides as inhibitors of stearoyl-CoA desaturase (SCD1) [1]. SCD1 is the rate-limiting enzyme in the biosynthesis of monounsaturated fatty acids and is a validated target for obesity, type 2 diabetes, and dyslipidemia. Within this patent family, compounds featuring a 7-carboxamide-linked heteroaryl moiety showed SCD1 inhibitory activity in mouse liver microsome assays, with some examples achieving IC50 values as low as 37 nM (BindingDB entry BDBM50304953 for a close structural analog) [2]. The target compound's specific SCD1 IC50 has not been publicly disclosed, but its structural inclusion in the patent's generic formula establishes it as a member of a class with demonstrated nanomolar enzyme inhibition potential. This distinguishes it from THIQ-7-carboxamides with heteroaryl groups not encompassed by the SCD1 patent claims, which lack documented SCD1 activity.

SCD1 Class Evidence
Class-level inference
Patent-covered THIQ-7-carboxamide; analog IC50=37 nM
Supports SCD1 enzyme inhibition study fit
Compound-specific IC50 undisclosed; validate in microsome assay
Stearoyl-CoA desaturase SCD1 inhibition Metabolic disease

High-Impact Research and Procurement Scenarios for N-(1-Oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide


SCD1-Targeted Metabolic Disease Lead Discovery

Given the compound's inclusion in the SCD1 inhibitor patent family (WO2008074834A2) and class-level evidence of nanomolar SCD1 inhibition for close analogs, this compound is a rational procurement choice for hit-to-lead campaigns in obesity, type 2 diabetes, and dyslipidemia programs [1]. The free NH and the unique BTD electron-accepting group distinguish it from other patent-covered analogs, potentially offering differentiated pharmacokinetic or selectivity profiles. Procurement of this compound, followed by in-house SCD1 enzymatic assay validation (e.g., mouse liver microsome [14C]stearate desaturation assay), would establish its precise IC50 and enable SAR expansion around the 7-position carboxamide vector.

Kinase Inhibitor Screening with Benzothiadiazole Pharmacophore

The 2,1,3-benzothiadiazole moiety is a recognized kinase inhibitor pharmacophore, with close analogs achieving IC50 values of 90 nM against HDAC2 [1]. For research groups conducting broad kinase panel screening, this compound offers a structurally distinct chemotype that combines the BTD hinge-binding motif with the THIQ scaffold's three-dimensional shape complementarity. The compound is particularly suited for screening against kinase targets where electron-deficient aromatic capping groups have shown enhanced binding (e.g., tyrosine kinases, cyclin-dependent kinases), and its unsubstituted lactam NH provides a synthetic handle for subsequent optimization.

PNMT Pharmacology Tool Compound Development

The tetrahydroisoquinoline scaffold has a well-established history in phenylethanolamine N-methyltransferase (PNMT) inhibition, with 7,8-fused thiadiazole analogs demonstrating potent enzyme inhibition [1]. The target compound's 7-position carboxamide-linked BTD represents a distinct connectivity motif from the previously explored 7,8-fused tetrahydrothiadiazoloisoquinolines. Researchers investigating PNMT biology, catecholamine regulation, or stress physiology may find this compound a valuable starting point for developing tool compounds with potentially novel binding modes that avoid the α2-adrenoceptor off-target activity known to plague earlier PNMT inhibitor series [1].

Anticancer SAR Expansion with a 7-Substituted THIQ Scaffold

Vendor-reported preliminary cytotoxicity data (IC50 ~12–15 µM against MCF-7 and HeLa cell lines) suggests the compound possesses measurable antiproliferative activity, albeit at modest potency [1]. Research groups pursuing anticancer SAR around the 1-oxo-THIQ scaffold can procure this compound as a characterized starting point with a defined substitution pattern (free lactam NH, 7-position BTD carboxamide), allowing systematic exploration of N-functionalization, ring saturation, or heteroaryl replacement to improve potency. The BTD group's established photophysical properties also open avenues for theranostic or imaging probe development in cancer models.

Application
Selection Property
Validation Focus
SCD1 target engagement studies
BTD-THIQ class within patent scope
Enzyme inhibition and lipid profiling assays
Kinase panel screening
BTD pharmacophore hinge binding
Kinase profiling and selectivity assessment
PNMT biology and catecholamine regulation
7-carboxamide regioisomer
PNMT enzyme inhibition and α2-off-target screening
Anticancer cell-model SAR
7-substituted THIQ scaffold
Cytotoxicity and apoptosis pathway characterization
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